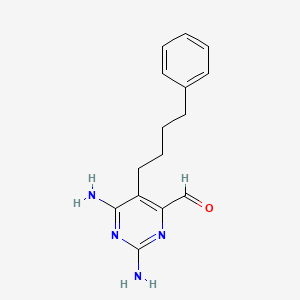
Milvexian trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milvexian trifluoroacetate is a compound that has garnered significant attention in the field of anticoagulation therapy. It is an oral, bioavailable inhibitor of factor XIa, which plays a crucial role in the coagulation cascade. This compound has shown promise in providing robust anticoagulant effects without the increased bleeding risk associated with traditional anticoagulants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of milvexian trifluoroacetate would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP) to ensure the compound’s safety and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Milvexian trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Applications De Recherche Scientifique
Milvexian trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of factor XIa and its role in the coagulation cascade.
Biology: Investigated for its effects on cellular pathways and interactions with biological molecules.
Medicine: Explored as a potential therapeutic agent for preventing thrombotic events in conditions like venous thromboembolism and stroke.
Mécanisme D'action
Milvexian trifluoroacetate exerts its effects by selectively inhibiting factor XIa, an enzyme involved in the intrinsic pathway of the coagulation cascade. By inhibiting factor XIa, this compound disrupts the formation of thrombin, thereby preventing the formation of blood clots without significantly affecting hemostasis. This selective inhibition is achieved through high-affinity binding to the active site of factor XIa .
Comparaison Avec Des Composés Similaires
Similar Compounds
Asundexian: Another factor XIa inhibitor with similar anticoagulant properties.
Osocimab: A monoclonal antibody targeting factor XIa.
Abelacimab: An antisense oligonucleotide that inhibits factor XI production
Uniqueness
Milvexian trifluoroacetate stands out due to its oral bioavailability and favorable safety profile. Unlike some other anticoagulants, it does not significantly increase the risk of bleeding, making it a promising candidate for long-term anticoagulation therapy .
Propriétés
Numéro CAS |
1802426-00-1 |
|---|---|
Formule moléculaire |
C30H24Cl2F5N9O4 |
Poids moléculaire |
740.5 g/mol |
Nom IUPAC |
(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H23Cl2F2N9O2.C2HF3O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40;3-2(4,5)1(6)7/h5-15,23,28H,2-4H2,1H3,(H,36,43);(H,6,7)/t15-,23+;/m1./s1 |
Clé InChI |
BNDDKCJHMXEGIX-WUTOIGTNSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



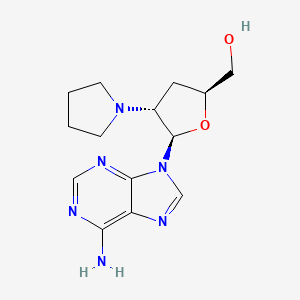

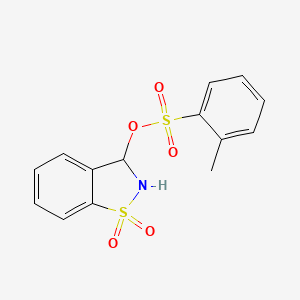
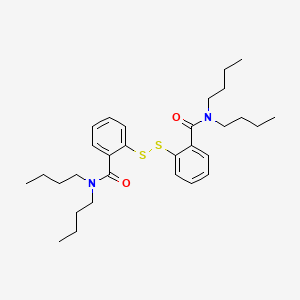
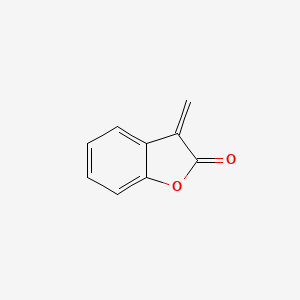



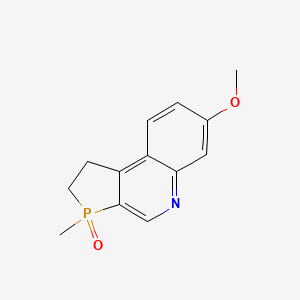
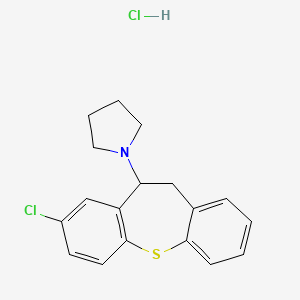
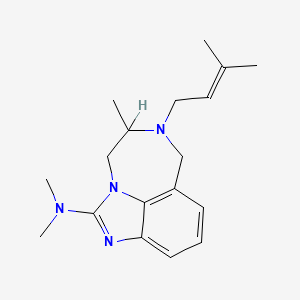
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)
